8-Methoxynaphthalene-2-carbaldehyde
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Overview
Description
8-Methoxynaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, featuring a methoxy group at the 8th position and an aldehyde group at the 2nd position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxynaphthalene-2-carbaldehyde typically involves the methoxylation of naphthalene followed by formylation. One common method is the reaction of 8-methoxynaphthalene with a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methoxylation and formylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.
Reduction: Sodium borohydride (NaBH) in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 8-Methoxynaphthalene-2-carboxylic acid.
Reduction: 8-Methoxynaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methoxynaphthalene-2-carbaldehyde is extensively used in scientific research due to its versatile chemical properties. It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In medicinal chemistry, it is used to develop novel therapeutic agents. Additionally, it is employed in the study of organic reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 8-Methoxynaphthalene-2-carbaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For instance, in organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy and aldehyde groups play crucial roles in its reactivity, enabling it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
1-Methoxynaphthalene-2-carbaldehyde: Similar structure but with the methoxy group at the 1st position.
2-Methoxynaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness: 8-Methoxynaphthalene-2-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which confer distinct reactivity patterns. This makes it a valuable compound in synthetic organic chemistry, allowing for the development of diverse chemical entities .
Properties
IUPAC Name |
8-methoxynaphthalene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-4-2-3-10-6-5-9(8-13)7-11(10)12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYDCPIHIFFZRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576936 |
Source
|
Record name | 8-Methoxynaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134594-23-3 |
Source
|
Record name | 8-Methoxynaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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